Reduced TCR Ligand Affinity Confers Partial Agonism for Dissecting Signaling Thresholds
OVA G4 peptide TFA (SIIGFEKL) is a low-affinity variant of the high-affinity agonist SIINFEKL (N4) for the OT-I TCR. This difference in binding strength directly translates to a distinct functional outcome [1].
| Evidence Dimension | Relative TCR Ligand Affinity and Functional Outcome |
|---|---|
| Target Compound Data | SIIGFEKL (G4) acts as a low-affinity ligand and partial agonist, requiring costimulation (IL-2) for full CD8+ T cell activation [2]. |
| Comparator Or Baseline | SIINFEKL (N4) is a high-affinity full agonist that induces CD8+ T cell proliferation and differentiation independently of costimulation [2]. |
| Quantified Difference | Ligand affinity ranking: N4 (SIINFEKL) > T4 (SIITFEKL) > G4 (SIIGFEKL) [3]. Functional shift from costimulation-independent to costimulation-dependent activation [2]. |
| Conditions | In vitro activation of naive OT-I CD8+ T cells in the presence or absence of IL-2. |
Why This Matters
This enables its specific use as a tool to study T cell signaling thresholds and the role of costimulation, which is not possible with the high-affinity, full-agonist parent peptide.
- [1] Immune Epitope Database (IEDB). Epitope ID 58560: SIINFEKL. Reference ID: 1022615. View Source
- [2] Denton, A. E., et al. (2011). Affinity thresholds for naive CD8+ CTL activation by peptides and engineered influenza A viruses. *The Journal of Immunology*, 187(11), 5733-5744. View Source
- [3] ProteomeXchange Consortium. PXD029974: Analysis of the interactomes of ZAP70, CD247 and SLP76 upon stimulation of murine CD8+ T cells with ligands of different affinity to the TCR. View Source
